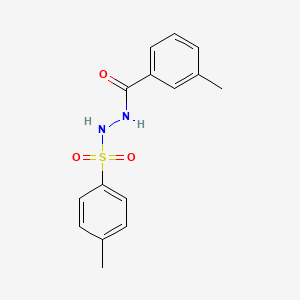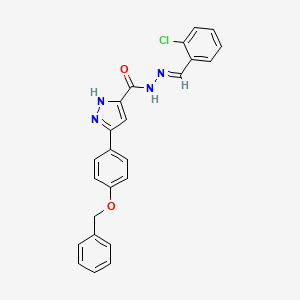![molecular formula C16H16N4O2 B11689582 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11689582.png)
2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(2,5-dimetoxi-bencilideno)hidrazinil]-1H-bencimidazol es un complejo compuesto orgánico que pertenece a la clase de los derivados de benzimidazol. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus potenciales aplicaciones terapéuticas. Este compuesto en particular presenta un núcleo de benzimidazol con un grupo hidrazinil y una porción de 2,5-dimetoxi-bencilideno, lo que lo convierte en un tema único e interesante para la investigación química.
Métodos De Preparación
La síntesis de 2-[(2E)-2-(2,5-dimetoxi-bencilideno)hidrazinil]-1H-bencimidazol generalmente implica la condensación de 2,5-dimetoxi-benzaldehído con derivados de hidracina, seguida de ciclización con o-fenilendiamina. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar la formación del anillo de benzimidazol. Los métodos de producción industrial pueden involucrar condiciones de reacción optimizadas para aumentar el rendimiento y la pureza, como temperatura controlada, presión y el uso de solventes como etanol o metanol .
Análisis De Reacciones Químicas
2-[(2E)-2-(2,5-dimetoxi-bencilideno)hidrazinil]-1H-bencimidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de derivados de hidracina reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo hidrazinil puede ser reemplazado por otros nucleófilos en condiciones apropiadas. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen entornos ácidos o básicos, solventes como diclorometano o acetonitrilo, y catalizadores como paladio o platino .
Aplicaciones Científicas De Investigación
2-[(2E)-2-(2,5-dimetoxi-bencilideno)hidrazinil]-1H-bencimidazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto exhibe potenciales actividades antimicrobianas y antifúngicas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina: La investigación ha demostrado que los derivados de benzimidazol tienen propiedades anticancerígenas, y este compuesto está siendo estudiado por su posible uso en la terapia del cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes
Mecanismo De Acción
El mecanismo de acción de 2-[(2E)-2-(2,5-dimetoxi-bencilideno)hidrazinil]-1H-bencimidazol implica su interacción con varios objetivos moleculares y vías. El compuesto puede unirse a enzimas o receptores específicos, inhibiendo su actividad y dando lugar a efectos terapéuticos. Por ejemplo, en la terapia del cáncer, puede inhibir la actividad de las quinasas involucradas en la proliferación celular, evitando así el crecimiento de las células cancerosas. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
2-[(2E)-2-(2,5-dimetoxi-bencilideno)hidrazinil]-1H-bencimidazol se puede comparar con otros derivados de benzimidazol, como:
2-(2,4-dimetoxi-bencilideno)hidrazinil]-1H-bencimidazol: Similar en estructura pero con diferentes patrones de sustitución, lo que lleva a variaciones en la actividad biológica.
2-(2,5-dimetoxi-bencilideno)tiosemicarbazona: Contiene un grupo tiosemicarbazona en lugar de un grupo hidrazinil, lo que puede alterar su reactividad química y sus propiedades biológicas.
2-(2,5-dimetoxi-bencilideno)hidrazino]-N-(4-metilfenil)benzamida: Presenta grupos funcionales adicionales que pueden mejorar su potencial terapéutico .
Propiedades
Fórmula molecular |
C16H16N4O2 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H16N4O2/c1-21-12-7-8-15(22-2)11(9-12)10-17-20-16-18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3,(H2,18,19,20)/b17-10+ |
Clave InChI |
VSULSAIDCFNVSZ-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC3=CC=CC=C3N2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=NNC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11689504.png)

![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689536.png)
![4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)

![2-(1H-benzimidazol-1-yl)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11689549.png)
![Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11689554.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689573.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689602.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11689608.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11689613.png)
